molecular formula C₁₆H₂₈N₂O₁₁ B013547 N,N'-diacetylchitobiose CAS No. 35061-50-8

N,N'-diacetylchitobiose

Cat. No. B013547
CAS RN: 35061-50-8
M. Wt: 424.4 g/mol
InChI Key: PLJAKLUDUPBLGD-VLWZLFBZSA-N
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Description

Synthesis Analysis

N,N'-Diacetylchitobiose can be synthesized through various methods, including chemical conversion and enzymatic glycosylation. A notable approach involves converting allyl chitobioside into a potential glycosidase inhibitor, demonstrating the utility of N,N'-Diacetylchitobiose as a starting material for synthesizing biologically active compounds (Takahashi, Terayama, & Kuzuhara, 1996). Another method utilizes temperature-sensitive chitinolytic enzyme preparations for producing N,N'-Diacetylchitobiose from chitin (Kuk et al., 2006), and a novel enzymatic glycosylation technique employing a sugar oxazoline as the glycosyl donor (Kobayashi, Kiyosada, & Shoda, 1997).

Molecular Structure Analysis

The molecular structure of N,N'-Diacetylchitobiose and its analogs has been studied extensively. For instance, the synthesis and conformational analysis of glycomimetic analogs of thiochitobiose revealed insights into their structural properties (Fettke et al., 2009). The structural basis of reaction specificity in carbohydrate esterase family 14, including N,N'-Diacetylchitobiose deacetylase, has also been elucidated through crystal structure analyses (Nakamura et al., 2016).

Chemical Reactions and Properties

N,N'-Diacetylchitobiose undergoes various chemical reactions, including its role as a substrate in enzymatic processes such as deacetylation. The enzyme diacetylchitobiose deacetylase plays a central role in the chitinolytic pathway, converting N,N'-Diacetylchitobiose into glucosamine, highlighting the compound's biochemical significance (Mao et al., 2021).

Physical Properties Analysis

The quantitative determination of N,N'-Diacetylchitobiose using 1H-NMR spectroscopy provides insight into its physical properties. This method allows for the simple and fast analysis of chitin hydrolyzed products, demonstrating the compound's physical characteristics and its interactions at the molecular level (Liu et al., 2011).

Scientific Research Applications

  • Reporter Enzyme in Bacterial Gene Expression Studies : Chitobiase, which acts on N,N'-diacetylchitobiose, has been identified as a stable and useful reporter enzyme for studying gene expression in bacteria without N-acetyl-beta-D-glucosaminidases (Kalabat et al., 1998).

  • Synthesis of Biologically Active Compounds : N,N'-diacetylchitobiose is a starting material for synthesizing compounds with biological activity, such as potential glycosidase inhibitors (Takahashi, Terayama, & Kuzuhara, 1996).

  • Enzyme Studies in Vibrio Harveyi : The enzyme N,N'-diacetylchitobiase from Vibrio harveyi catalyzes the hydrolysis of chitin to GlcNac, a process located in the membrane of Vibrio harveyi cells (Soto-Gil et al., 1988).

  • Role in Chitin Utilization : Chitobiase and N-acetylglucosamine (GlcNAc) uptake are crucial for the utilization of N,N'-diacetylchitobiose by Serratia marcescens 2170, with chitobiase playing a key role in periplasmic conversion (Toratani et al., 2008).

  • Unique Protein in Chitin Metabolism : The V. parahaemolyticus cytoplasmic N,N'-diacetylchitobiase gene shows minimal evolutionary relationship to other chitinoclastic enzymes, suggesting a unique protein in chitin metabolism (Wu & Laine, 1999).

  • Enzymatic Synthesis Method : A novel method for synthesis of N,N′-diacetylchitobiose using sugar oxazoline as a glycosyl donor provides a convenient and efficient method for oligo and polysaccharide synthesis (Kobayashi, Kiyosada, & Shoda, 1997).

  • Study of Cellular Stress Responses : O-GlcNAc reactive antibodies can differentiate between O-GlcNAc and N-linked N,N'-diacetylchitobiose under various cellular stressors, allowing for more accurate studies of stress-related cellular responses (Reeves, Lee, Henry, & Zachara, 2014).

  • ABC Transporter in Streptomyces coelicolor : The dasABC gene cluster encodes a novel ABC transporter for the uptake of N,N′-diacetylchitobiose in Streptomyces coelicolor A3(2) (Saito et al., 2007).

properties

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPCSDOXYJJF-CBTAGEKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956505
Record name 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-diacetylchitobiose

CAS RN

35061-50-8
Record name 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diacetylchitobiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-diacetylchitobiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,640
Citations
XB Ren, YR Dang, SS Liu, KX Huang, QL Qin, XL Chen… - Marine Drugs, 2022 - mdpi.com
Chitooligosaccharides (COSs) have been widely used in agriculture, medicine, cosmetics, and foods, which are commonly prepared from chitin with chitinases. So far, while most COSs …
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk
NO Keyhani, S Roseman - Proceedings of the National …, 1997 - National Acad Sciences
We report here that wild-type Escherichia coli can grow on the chitin disaccharide, N,N′-diacetylchitobiose (GlcNAc) 2 , as the sole source of carbon. Transposon mutants were …
Number of citations: 117 www.pnas.org
NO Keyhani, LX Wang, YC Lee, S Roseman - Journal of Biological …, 2000 - ASBMB
We have previously reported that wild type strains of Escherichia coli grow on the chitin disaccharideN,N′-diacetylchitobiose, (GlcNAc) 2 , as the sole source of carbon (Keyhani, NO, …
Number of citations: 60 www.jbc.org
F Mo, LH Jensen - … Section B: Structural Crystallography and Crystal …, 1978 - scripts.iucr.org
N, N'-Diacetylchitobiose, the repeating unit of chitin, contains two N-acetylglucosamine rings linked fl-(1--, 4). The a anomer crystallizes with one molecule of water, C~ 6H280~ N 2. HzO…
Number of citations: 70 scripts.iucr.org
J Van Pelt, K HÅRD, JP KAMERLING… - 1989 - degruyter.com
Galactosialidosis urine was fractionated by gel-permeation chromatography on Bio-Gel P-6. The obtained sialic acid-containing carbohydrate fractions were purified by reversedphase …
T Uchiyama, R Kaneko, J Yamaguchi… - Journal of …, 2003 - Am Soc Microbiol
The chiR gene of Serratia marcescens 2170, encoding a LysR-type transcriptional activator, was identified previously as an essential factor for expression of chitinases and a chitin-…
Number of citations: 54 journals.asm.org
JH Kuk, WJ Jung, G Hyun Jo, JS Ahn, KY Kim… - Biotechnology …, 2005 - Springer
A bacterium, Aeromonas sp. GJ-18, having strong chitinolytic activity was isolated from coastal soil and used for crude enzyme preparations. This enzyme preparation contained N-acetyl…
E Frändberg, J Schnürer - Journal of Applied Bacteriology, 1994 - Wiley Online Library
Three methods of quantifying chitinase activity were compared. The activities of crude chitinases of 10 bacterial isolates from different environments were estimated in terms of (1) the …
T Toratani, T Shoji, T Ikehara, K Suzuki… - …, 2008 - microbiologyresearch.org
N,N′-diacetylchitobiose [(GlcNAc)2] is the main degradation product from chitin by the action of chitinases of Serratia marcescens 2170. Uptake of (GlcNAc)2 via a (GlcNAc)2-specific …
Number of citations: 46 www.microbiologyresearch.org
F Chu, D Wang, T Liu, H Han, Y Yu, Q Yang - International journal of …, 2019 - Elsevier
Defatted krill powder (DKP), the byproduct of krill oil industry, is a resource of biological macromolecules. Here, one bacterial protease, three bacterial chitinases and one insect N-acetyl…

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